Cyclopropanecarboxylic acid

Übersicht

Beschreibung

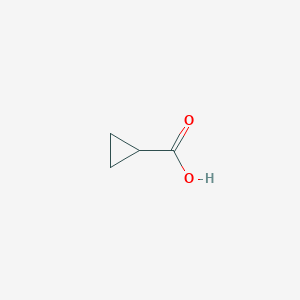

Cyclopropanecarboxylic acid (CPCA; C₄H₆O₂, CAS 1759-53-1) is a monobasic carboxylic acid characterized by a strained three-membered cyclopropane ring fused to a carboxyl group. The cyclopropane ring imposes significant angle strain (bond angles of 60° vs. the ideal 109.5° for sp³ carbons), enhancing its reactivity compared to linear carboxylic acids like propionic or butyric acid . This strain increases the acidity of the carboxyl group (pKa ~4.7) and makes CPCA a versatile intermediate in pharmaceuticals, agrochemicals, and polymer chemistry . Its metabolism in organisms like Fusarium oxysporum involves activation to a carnitine conjugate (cyclopropanecarboxylate carnitine) followed by ring cleavage to γ-hydroxybutyric acid (GHB) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which are then oxidized to yield the carboxylic acid. The reaction begins with the addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane. The final oxidation step converts the cyclopropane to this compound .

Industrial Production Methods: One industrial method involves the hydrolysis of cyclopropyl cyanide. This process includes heating a mixture of sodium hydroxide and γ-chlorobutyronitrile, followed by the addition of water to complete the hydrolysis. The resulting mixture is then acidified to yield this compound .

Analyse Chemischer Reaktionen

3.1. Esterification

Cyclopropanecarboxylic acid readily undergoes esterification when reacted with alcohols in the presence of acidic catalysts. This reaction typically occurs at temperatures ranging from 20° to 200°C:

3.2. Chlorination

The chlorination of this compound can be performed using agents such as thionyl chloride at temperatures between 50° and 100°C, leading to the formation of cyclopropanecarbonyl chloride:

3.3. Decarboxylation

Decarboxylation is a significant reaction for this compound, which can occur under thermal conditions, leading to the formation of propene:This reaction proceeds through an initial ring opening followed by rearrangement and decarboxylation .

3.4. Amidation

When this compound reacts with ammonia, it forms cyclopropanecarboxamide under specific conditions (180° to 260°C and pressures between 1 to 345 bar):

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anti-inflammatory Properties

Cyclopropanecarboxylic acid has demonstrated significant anti-inflammatory effects, making it a candidate for therapeutic applications in treating inflammatory diseases. Research indicates that it may modulate the production of inflammatory mediators and influence immune responses, which could be beneficial in conditions such as arthritis and other inflammatory disorders .

1.2 Antimicrobial Activity

The compound exhibits bacteriostatic properties, inhibiting bacterial growth. This characteristic suggests potential applications in developing antimicrobial coatings and preservatives for food products . The ability to interfere with alcohol metabolism also opens avenues for exploring its role in treating alcohol-related disorders .

1.3 Antidepressant Development

A series of derivatives of this compound have been synthesized and evaluated for their antidepressant activity. Some compounds showed efficacy surpassing traditional antidepressants like imipramine, indicating a promising area for further research and development .

Agricultural Applications

2.1 Ethylene Biosynthesis Regulation

this compound derivatives are being studied as potential regulators of ethylene biosynthesis in plants. Ethylene is crucial for fruit ripening and plant growth regulation. Research has shown that these derivatives can effectively inhibit ethylene production, which could enhance the preservation of fruits and vegetables during storage and transport .

2.2 Green Agriculture

The application of this compound in agriculture aims to improve crop yield and quality by regulating plant hormones. The development of new functionally substituted derivatives is essential for creating effective agricultural products that can be utilized on a larger scale .

Food Preservation

This compound's antimicrobial properties make it suitable for food preservation applications. Its ability to inhibit microbial growth can extend the shelf life of various food products while maintaining safety standards . The exploration of this compound in food technology could lead to the development of natural preservatives that replace synthetic alternatives.

Table 1: Summary of Applications

Case Studies

Case Study 1: Anti-inflammatory Research

A study investigated the effects of this compound on inflammation models, revealing its potential to reduce markers of inflammation significantly. This research supports the compound's application in developing new anti-inflammatory drugs.

Case Study 2: Ethylene Regulation in Tomatoes

Research conducted on tomato fruit discs demonstrated that derivatives of this compound effectively reduced ethylene production, leading to prolonged freshness during storage. This finding highlights its practical application in the agricultural sector.

Wirkmechanismus

The mechanism of action of cyclopropanecarboxylic acid involves its ability to participate in various chemical reactions due to the strained cyclopropane ring and the reactive carboxylic acid group. The cyclopropane ring’s strain makes it more reactive, allowing it to undergo ring-opening reactions and other transformations. The carboxylic acid group can donate a proton, forming a carboxylate anion, which can further participate in nucleophilic substitution and other reactions .

Vergleich Mit ähnlichen Verbindungen

Substituted Cyclopropanecarboxylic Acids

Substituents on the cyclopropane ring significantly alter reactivity, stability, and biological activity:

Key Insight : Electron-withdrawing groups (e.g., -Cl) increase electrophilicity, while bulky substituents (e.g., phenyl) enhance binding to biological targets .

Dicarboxylic Derivatives

1,1-Cyclopropanedicarboxylic acid (C₅H₆O₄) contains two carboxyl groups, increasing acidity (pKa1 ~3.0, pKa2 ~4.5) and chelating ability compared to CPCA. It serves as a precursor for heterocyclic compounds like 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane, which exhibits antimicrobial activity .

Conjugated Derivatives

- Cyclopropanecarboxylate Carnitine : A carnitine-conjugated intermediate in CPCA metabolism. Identified as the "X moiety" in early studies, it facilitates transport into mitochondria for β-oxidation .

- CPCA Esters (e.g., valacyclovir analog): Exhibit enhanced hydrolytic stability (t₁/₂ >300 h at pH 6) due to hyperconjugative stabilization of the cyclopropane ring. This contrasts with non-cyclopropane esters (e.g., valacyclovir, t₁/₂ = 69.7 h) .

Stereoisomers

Pd(II)-catalyzed enantioselective C-H activation enables synthesis of cis-substituted CPCA derivatives (e.g., cis-2-phenyl-CPCA). These enantiomers are critical in drug design for optimizing target binding and reducing off-target effects .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Hydrolytic Stability of Esters

| Ester | Half-life (h, pH 6, 40°C) | Key Feature |

|---|---|---|

| Valacyclovir (non-CPCA) | 69.7 | Linear ester |

| CPCA Ester (Analog 14) | >300 | Cyclopropane stabilization |

Biologische Aktivität

Cyclopropanecarboxylic acid is a compound that has garnered attention in various biological studies due to its unique structural properties and potential pharmacological applications. This article delves into the biological activity of this compound, examining its effects on metabolic pathways, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring with a carboxylic acid functional group. The strain in the cyclopropane ring contributes to its reactivity and interaction with biological systems. Its weak acidic nature makes it an interesting subject for studies related to metabolic processes and drug design.

Biological Activity Overview

- Metabolic Effects :

- Toxicity :

- Pharmacological Potential :

Case Studies

-

Hepatic Toxicity Investigation :

A study conducted on Dutch-belted rabbits revealed that administration of this compound led to a syndrome consistent with hepatic injury. The mechanism involved drug metabolism resulting in mitochondrial dysfunction and subsequent apoptosis in liver cells . -

Metabolic Inhibition :

In perfused rat liver studies, this compound was shown to inhibit the metabolism of key substrates entering mitochondria via the monocarboxylate transporter, which highlights its role in metabolic regulation .

Table: Summary of Biological Activities

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

- Inhibition of O-Acetylserine Sulfhydrylase (OASS) : Some derivatives act as inhibitors of OASS isoforms, which are crucial in cysteine biosynthesis. This interaction suggests a potential for developing antimicrobial adjuvants that enhance the efficacy of existing antibiotics .

- Impact on Ethylene Biosynthesis : this compound derivatives have been identified as effective regulators of ethylene production in plants, which is vital for fruit ripening and post-harvest quality management .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing cyclopropanecarboxylic acid, and how can its purity be validated?

this compound is typically synthesized via cyclopropanation of allylic acids or esters using reagents like diazomethane. Characterization involves verifying physical properties (mp: 14–17°C, bp: 182–184°C) and spectroscopic analysis. Purity can be confirmed using HPLC with a Primesep B column (MeCN/H₂O mobile phase, 0.1% H₂SO₄ buffer, UV detection at 210 nm) . NMR (¹H/¹³C) and IR spectroscopy are critical for structural validation, particularly to confirm the strained cyclopropane ring and carboxylic acid moiety .

Q. How can researchers determine the thermodynamic stability and acidity of this compound?

Gas-phase acidity measurements via proton transfer equilibria (ΔrH° = 1448 ± 9.2 kJ/mol) indicate strong acidity due to ring strain and electron-withdrawing effects of the carboxylic group. Computational methods like density functional theory (DFT) can model the compound’s electronic structure and predict reactivity .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structural isomers?

High-resolution mass spectrometry (HRMS) and fragmentation patterns (e.g., m/z = 86 for C₄H₆O₂) help differentiate isomers. In comet 67P, this compound was identified via M-H signals (m/z = 85) using Rosetta’s mass spectrometry data, distinguishing it from γ-butyrolactone .

Advanced Research Questions

Q. What metabolic pathways degrade this compound in biological systems, and what intermediates are formed?

Pulse-labeling studies (¹⁴C-tracing) reveal a three-step pathway: (1) activation to this compound-X (unknown conjugate), (2) hydrolytic ring cleavage yielding β-hydroxybutyric acid, and (3) further oxidation to polar metabolites. Cell-free extracts suggest enzymatic mediation, though the "X" moiety is not CoA-based, as shown by gel filtration (MW < 500 Da) .

Q. How does the strained cyclopropane ring influence the compound’s reactivity in synthetic applications?

The ring’s angle strain (60° vs. 109.5° in sp³ carbons) enhances electrophilicity, enabling unique reactions like ring-opening nucleophilic additions. For example, fluorinated derivatives (e.g., (1S,2S)-2-fluorothis compound) exhibit altered reactivity profiles due to electronic effects of substituents .

Q. What analytical challenges arise in detecting this compound in extraterrestrial environments, and how are they addressed?

Detection in comet 67P’s coma required normalization of mass spectrometry data to M-H (m/z = 85) due to weak molecular ion signals. Co-eluting isomers (e.g., γ-butyrolactone) were resolved using fragmentation libraries and linear combination fitting (LCI = 1, ARM = 12) .

Q. How can computational modeling predict the behavior of this compound derivatives in drug design?

DFT studies quantify ring strain energy (~27 kcal/mol) and predict regioselectivity in reactions. Substituent effects (e.g., phenyl groups in 2-phenylthis compound) are modeled to optimize pharmacokinetic properties in medicinal chemistry .

Q. What strategies are employed to synthesize and characterize stereoisomers of this compound derivatives?

Chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) yield enantiopure derivatives. Stereochemical assignments use X-ray crystallography or NOE experiments. For example, trans-2-phenylthis compound (CAS 23020-15-7) is distinguished from cis isomers via coupling constants in ¹H NMR .

Q. Methodological Guidance

Q. How should researchers design experiments to study this compound’s environmental fate?

Use isotopic labeling (¹⁴C or ²H) to track degradation products in soil/water systems. Combine HPLC-MS for metabolite identification and kinetic modeling to estimate half-lives under varying pH/temperature conditions .

Q. What safety protocols are essential when handling this compound in the laboratory?

Store in airtight containers at room temperature, avoiding static discharge. Use PPE (gloves, goggles) due to irritant properties (H315, H319). Refer to SDS guidelines for spill management and disposal .

Eigenschaften

IUPAC Name |

cyclopropanecarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGUBTXCNDTFJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040665 | |

| Record name | Cyclopropane carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; mp = 14-17 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Cyclopropanecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13541 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.53 [mmHg] | |

| Record name | Cyclopropanecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13541 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1759-53-1 | |

| Record name | Cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1759-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOPROPANECARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropane carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPROPANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/008803351S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.